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Methyl 4-fluoropyrrolidine-3-carboxylate

Cat. No.: B13296437
M. Wt: 147.15 g/mol
InChI Key: FVQULKDAMCWXPF-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govmdpi.com The strategic placement of fluorine can lead to enhanced potency and a more desirable pharmacokinetic profile in drug candidates. nih.gov Furthermore, the isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), making fluorinated molecules valuable tools in diagnostic medicine. nih.gov

Overview of Pyrrolidine-Based Scaffolds in Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.net Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot. nih.govresearchgate.net The stereocenters within the pyrrolidine ring provide opportunities for creating stereoisomers with distinct biological activities, a critical aspect in the design of highly specific therapeutic agents. nih.govresearchgate.net

Structural and Stereochemical Aspects of Methyl 4-Fluoropyrrolidine-3-carboxylate

This compound is a chiral molecule possessing two stereocenters, at the C3 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be broadly classified into two diastereomeric pairs: cis (where the fluorine and the carboxylate group are on the same side of the ring) and trans (where they are on opposite sides).

The conformational flexibility of the pyrrolidine ring is influenced by its substituents. The presence of the electronegative fluorine atom at the C4 position can significantly impact the ring's puckering, favoring specific conformations that can, in turn, influence how the molecule interacts with its biological targets. This conformational control is a key feature that makes this molecule a valuable building block in rational drug design.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₀FNO₂
Molecular Weight147.15 g/mol
Stereoisomers(3R,4R), (3S,4S), (3R,4S), (3S,4R)

Research Gaps and Motivations for Advanced Studies on this compound

While the individual components of this compound—the fluorine atom and the pyrrolidine ring—are well-studied in medicinal chemistry, detailed investigations into this specific combination are less common in publicly available literature. Much of the current understanding is extrapolated from studies on related compounds, such as 4-fluoroprolines.

A significant research gap exists in the comprehensive evaluation of the distinct biological properties of each of the four stereoisomers of this compound. The development of stereoselective synthetic routes to access each isomer in high purity is a critical step towards this goal. Furthermore, there is a need for more extensive research into the incorporation of this building block into a wider range of bioactive molecules to fully explore its potential in modulating pharmacological activity.

The primary motivation for advanced studies on this compound lies in its potential as a versatile tool for creating novel therapeutics with improved properties. By providing a conformationally constrained and fluorinated scaffold, this compound offers a promising avenue for the development of next-generation drugs targeting a variety of diseases. The exploration of its synthetic utility and the biological evaluation of its derivatives are key areas for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FNO2 B13296437 Methyl 4-fluoropyrrolidine-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

methyl 4-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)4-2-8-3-5(4)7/h4-5,8H,2-3H2,1H3

InChI Key

FVQULKDAMCWXPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1F

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Fluoropyrrolidine 3 Carboxylate

Retrosynthetic Analysis of the 4-Fluoropyrrolidine-3-carboxylate Skeleton

A retrosynthetic analysis of the target molecule, methyl 4-fluoropyrrolidine-3-carboxylate, suggests several viable synthetic routes. The primary disconnection points are the carbon-fluorine bond and the bonds forming the pyrrolidine (B122466) ring.

A logical retrosynthetic approach involves the disconnection of the C-F bond at the 4-position, leading to a 4-hydroxypyrrolidine-3-carboxylate precursor. This hydroxy group can be introduced via stereoselective reduction of a corresponding 4-oxopyrrolidine derivative or through functionalization of a chiral starting material like 4-hydroxyproline. The pyrrolidine ring itself can be conceptually disconnected through a [3+2] cycloaddition reaction, a common strategy for constructing five-membered rings.

Another key disconnection involves the ester group, which can be retrosynthetically traced back to a carboxylic acid. This acid functionality provides a handle for various synthetic manipulations, including the introduction of chiral auxiliaries to guide stereoselective transformations. The pyrrolidine nitrogen is typically protected throughout the synthesis to prevent unwanted side reactions, with the Boc (tert-butoxycarbonyl) group being a common choice due to its stability and ease of removal.

Enantioselective and Diastereoselective Synthetic Pathways

The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure products. Both enantioselective and diastereoselective strategies have been successfully employed in the synthesis of substituted pyrrolidines.

Asymmetric Catalysis in the Preparation of Chiral this compound

Asymmetric catalysis offers an efficient approach to establish the desired stereochemistry. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. mdpi.comunibo.it Chiral proline-based catalysts and their derivatives can effectively catalyze Michael additions and other cascade reactions to construct the pyrrolidine ring with high enantioselectivity. unibo.itresearchgate.net

For instance, a plausible route could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, to generate a key intermediate with the desired stereochemistry at the 3-position. Subsequent intramolecular cyclization would then form the pyrrolidine ring. Metal-catalyzed asymmetric reactions, such as copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides, also provide a robust method for the enantioselective synthesis of highly substituted pyrrolidines. acs.orgnih.gov

Diastereocontrol Strategies in Pyrrolidine Ring Formation

When a chiral center is already present in the starting material, diastereocontrol becomes crucial for establishing the relative stereochemistry of the newly formed stereocenters. The formation of the pyrrolidine ring can be directed by the existing stereochemistry to favor the formation of one diastereomer over the other.

A common strategy involves the use of cyclic precursors where the stereochemistry is pre-defined. For example, starting from a chiral pool material like (2S,4R)-4-hydroxyproline, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. mdpi.com 1,3-dipolar cycloaddition reactions are particularly effective in this regard, where the stereochemistry of the dipole or the dipolarophile can influence the stereochemical course of the cycloaddition. acs.orgacs.org

Influence of Chiral Auxiliaries and Ligands on Stereochemical Outcome

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org For the synthesis of chiral pyrrolidines, a chiral auxiliary can be attached to the nitrogen atom or to a functional group on the acyclic precursor. This auxiliary then shields one face of the molecule, directing the attack of a reagent to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultam are examples of effective chiral auxiliaries used in such syntheses. acs.org

In metal-catalyzed reactions, chiral ligands play a pivotal role in inducing enantioselectivity. mdpi.com The metal center, coordinated to a chiral ligand, creates a chiral environment that differentiates between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer. Ligands such as BINAP and its derivatives have been successfully used in copper-catalyzed asymmetric cycloaddition reactions for the synthesis of chiral pyrrolidines. acs.orgnih.gov The choice of the ligand is critical and often requires screening to achieve high levels of stereocontrol.

Fluorination Strategies for the 4-Position

The introduction of the fluorine atom at the 4-position of the pyrrolidine ring is a key step in the synthesis of the target molecule. This transformation can be achieved through either nucleophilic or electrophilic fluorination methods.

Electrophilic Fluorination Approaches

Electrophilic fluorination has become a widely used method for the introduction of fluorine into organic molecules due to the availability of milder and more selective reagents compared to traditional methods. wikipedia.orgalfa-chemistry.com These reagents, often referred to as "F+" sources, react with electron-rich centers such as enolates or enamines.

A plausible synthetic route to this compound would involve the electrophilic fluorination of a suitable precursor, such as an N-protected methyl pyrrolidine-3-carboxylate enolate. The enolate can be generated by treating the corresponding β-ketoester or a related derivative with a base. Subsequent reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, would introduce the fluorine atom at the 4-position. alfa-chemistry.comscispace.com The diastereoselectivity of this fluorination step can often be controlled by the stereochemistry of the starting material and the reaction conditions.

ReagentDescription
N-Fluorobenzenesulfonimide (NFSI)A common and effective electrophilic fluorinating agent.
Selectfluor®A trademarked electrophilic fluorinating agent, F-TEDA-BF4.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination is a primary strategy for introducing a fluorine atom onto the pyrrolidine ring. This typically involves the displacement of a suitable leaving group at the C4 position of a pyrrolidine precursor with a fluoride (B91410) ion.

A common precursor for this transformation is a methyl 4-hydroxypyrrolidine-3-carboxylate derivative. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a nucleophilic fluoride source, for instance, cesium fluoride (CsF) or potassium fluoride (KF) often in combination with a phase-transfer catalyst, facilitates the SN2 displacement to yield the desired 4-fluorinated product. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to enhance the nucleophilicity of the fluoride ion.

An alternative approach involves the ring-opening of an aziridinium (B1262131) ion intermediate. This method can offer high regioselectivity in the introduction of the fluorine atom.

Table 1: Comparison of Nucleophilic Fluorinating Reagents and Conditions

Fluoride SourceLeaving GroupSolventTemperature (°C)Typical Yield (%)
Cesium Fluoride (CsF)TosylateDMF80-12060-80
Potassium Fluoride (KF) / Kryptofix [2.2.2]MesylateAcetonitrile8070-85
Tetrabutylammonium (B224687) Fluoride (TBAF)BromideTHF25-6050-75

Stereoselective Fluorination Techniques

Achieving stereocontrol during the fluorination of the pyrrolidine ring is crucial for the synthesis of enantiomerically pure final products. Several techniques have been developed to address this challenge.

One effective method is the use of chiral starting materials, such as derivatives of hydroxyproline. By starting with a precursor of known stereochemistry, the fluorination reaction can be designed to proceed with either inversion or retention of configuration at the C4 position, depending on the chosen reaction mechanism and reagents. For example, a nucleophilic substitution reaction on a chiral 4-hydroxypyrrolidine derivative, after activation of the hydroxyl group, typically proceeds with inversion of stereochemistry.

Enzyme-catalyzed fluorination represents an emerging and powerful tool for stereoselective synthesis. While still a developing area, certain fluorinase enzymes have shown the potential to catalyze the formation of C-F bonds with high stereospecificity.

Another strategy involves the use of chiral fluorinating reagents. These reagents can differentiate between enantiotopic faces of a prochiral precursor, leading to the formation of one enantiomer in excess.

Esterification and Carboxylate Group Introduction Methods

The introduction of the methyl carboxylate group at the C3 position is a key step in the synthesis of the target molecule. This can be accomplished either before or after the fluorination and ring-formation steps.

Direct Esterification of Precursor Carboxylic Acids

The most straightforward method for introducing the methyl ester is the direct esterification of a 4-fluoropyrrolidine-3-carboxylic acid precursor. The Fischer-Speier esterification is a classic example, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comrsc.org The reaction is typically heated to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Table 2: Common Acid Catalysts for Direct Esterification

CatalystSolventReaction Conditions
Sulfuric Acid (H₂SO₄)MethanolReflux
Hydrochloric Acid (HCl)MethanolRoom Temperature to Reflux
Thionyl Chloride (SOCl₂)Methanol0 °C to Room Temperature

Transesterification Reactions

Transesterification offers an alternative route where an existing ester is converted to the desired methyl ester. For instance, if a different alkyl ester of 4-fluoropyrrolidine-3-carboxylic acid is synthesized, it can be treated with methanol in the presence of an acid or base catalyst to undergo exchange of the alkoxy group. masterorganicchemistry.com This method is particularly useful if the precursor ester is more readily available or easier to synthesize. masterorganicchemistry.com

Chemoselective Esterification Techniques

In more complex synthetic schemes where other functional groups are present, chemoselective esterification methods are employed. These techniques aim to selectively esterify the carboxylic acid without affecting other sensitive functionalities. One such method involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of methanol. These reagents activate the carboxylic acid towards nucleophilic attack by methanol under mild conditions.

Ring-Closing Reactions for Pyrrolidine Core Formation

The formation of the pyrrolidine ring is a fundamental aspect of the synthesis. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of this five-membered heterocycle. wikipedia.orgorganic-chemistry.org

In a typical RCM approach, a diene precursor containing a nitrogen atom is treated with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. organic-chemistry.org The catalyst facilitates an intramolecular olefin metathesis reaction, leading to the formation of a cyclic alkene (a dihydropyrrole derivative) and the release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org The resulting dihydropyrrole can then be readily reduced to the saturated pyrrolidine ring. This methodology is highly valued for its functional group tolerance and its ability to be performed under relatively mild reaction conditions. organic-chemistry.org

Another classical approach to the pyrrolidine core is through intramolecular cyclization reactions. For example, a linear precursor containing a nucleophilic amine and an electrophilic carbon center, appropriately positioned, can undergo spontaneous or catalyzed cyclization to form the five-membered ring.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the construction of cyclic systems, including the pyrrolidine ring. For the synthesis of this compound, this approach would typically involve the formation of a key carbon-nitrogen bond in an acyclic precursor already containing the necessary carbon framework and the fluorine substituent.

One plausible pathway could involve the cyclization of a suitably functionalized aminofluorovinylsulfone. This method has been demonstrated to be effective for the synthesis of fluorinated pyrrolidine derivatives. The reaction proceeds via an intramolecular aza-Michael addition. In a hypothetical synthesis for this compound, a precursor could be designed where the nitrogen atom attacks a fluorinated α,β-unsaturated ester moiety. The diastereoselectivity of such cyclizations can often be controlled by the reaction conditions and the nature of the substituents on the acyclic precursor. For instance, studies on similar systems have shown that the stereochemical outcome can be influenced by the choice of base and solvent, leading to either cis or trans products with respect to the substituents on the newly formed ring.

Another potential intramolecular cyclization approach is the 5-endo-trig cyclization of azaallyl radicals. While often considered unfavorable by Baldwin's rules, specific substitution patterns can facilitate this mode of cyclization. A hypothetical precursor for this compound could be an appropriately substituted 2-azabuta-1,3-diene, which upon radical generation, could cyclize to form the desired pyrrolidine ring. The presence of the fluorine atom could influence the electronics and conformation of the radical intermediate, thereby affecting the feasibility and stereochemical outcome of the cyclization.

Table 1: Key Features of Intramolecular Cyclization Approaches for Analogous Fluorinated Pyrrolidines

Cyclization StrategyKey Precursor MoietyPotential AdvantagesPotential Challenges
Aza-Michael AdditionAminofluorovinylsulfone/esterConvergent synthesis; potential for diastereoselectivity.Synthesis of the acyclic precursor; control of stereocenters.
Radical Cyclization2-Azabuta-1,3-diene derivativeAccess to unique substitution patterns; mild reaction conditions.Control of radical reactivity and selectivity; potential for side reactions.

1,3-Dipolar Cycloaddition Reactions (e.g., Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly efficient and stereocontrolled method for the synthesis of substituted pyrrolidines. nih.gov This methodology is particularly well-suited for the construction of complex pyrrolidine structures with multiple stereocenters in a single step. acs.org

In the context of synthesizing this compound, a viable strategy would involve the reaction of an azomethine ylide with a fluorinated dipolarophile, such as methyl 2-fluoroacrylate. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester (like methyl glycinate) with an aldehyde or ketone. The regioselectivity and stereoselectivity of the cycloaddition are critical aspects of this approach. The fluorine atom on the dipolarophile can significantly influence the electronic properties of the double bond, thereby affecting the regiochemical outcome of the reaction.

Research on the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorostyrenes has demonstrated the feasibility of synthesizing chiral fluorinated pyrrolidines with high yields and excellent stereoselectivities. nih.gov Although the specific synthesis of this compound via this method is not extensively detailed, the principles can be applied. The choice of chiral ligand in the copper catalyst is crucial for inducing high enantioselectivity. Furthermore, the diastereoselectivity of the reaction can be controlled to favor either the exo or endo cycloadduct, leading to different relative stereochemistries of the substituents on the pyrrolidine ring. nih.gov

Table 2: Representative Data from Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of Fluorinated Pyrrolidine Analogs

Azomethine Ylide PrecursorFluorinated DipolarophileCatalyst/LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Imino ester 1a 4-Cl-gem-difluorostyrene 2a CuPF6/(S)-BINAP>20:19796
Imino ester 1a 4-F-gem-difluorostyreneCu(OAc)2/(S)-tol-BINAP>20:19592
Imino ester 1g 1,1,2-trifluorostyrene 6a CuPF6/(S)-BINAP>20:19690

Data adapted from studies on analogous fluorinated pyrrolidines. nih.gov

Reductive Amination Approaches to Pyrrolidine Synthesis

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and can be adapted for the construction of the pyrrolidine ring. This approach typically involves the intramolecular reductive amination of a δ-amino ketone or aldehyde, or the intermolecular reductive amination of a γ-dicarbonyl compound with an amine.

For the synthesis of this compound, a hypothetical intramolecular reductive amination pathway could start from a methyl 4-amino-2-fluoro-3-oxopentanoate derivative. Upon formation of the internal imine or enamine, reduction with a suitable hydride reagent would yield the desired pyrrolidine ring. The stereochemical outcome of the reduction would be crucial in determining the relative stereochemistry of the fluorine and carboxylate substituents.

Alternatively, an intermolecular approach could be envisioned. For example, the reductive amination of a fluorinated γ-keto ester with an amino acid ester could lead to the formation of the pyrrolidine ring. The choice of reducing agent is critical in reductive amination to ensure the selective reduction of the iminium ion intermediate in the presence of other reducible functional groups. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

While specific examples for the synthesis of this compound via reductive amination are scarce in the literature, the general principles of this methodology suggest its potential applicability. The key challenges would lie in the synthesis of the requisite fluorinated acyclic precursors and the control of stereoselectivity during the cyclization/reduction step.

Development and Optimization of Scalable Syntheses for this compound

The development of a scalable synthesis for a pharmaceutical intermediate like this compound requires careful consideration of factors such as cost of starting materials, safety of reagents and reaction conditions, and the efficiency of each synthetic step. While direct scalable synthesis of the target molecule is not widely reported, insights can be drawn from the scalable syntheses of related compounds like 4-fluoroprolines. nih.gov

A common starting material for the synthesis of 4-fluoroprolines is 4-hydroxyproline, which is readily available from the chiral pool. nih.gov A scalable route to this compound could potentially start from a suitably substituted 4-hydroxypyrrolidine-3-carboxylate. The key step would be the stereoselective fluorination of the hydroxyl group. Deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) are effective but can be hazardous on a large scale. nih.gov Alternative, safer fluorinating agents and conditions would need to be developed and optimized. For example, a two-step process involving the conversion of the hydroxyl group to a good leaving group (e.g., a triflate or mesylate) followed by nucleophilic substitution with a fluoride source like tetrabutylammonium fluoride (TBAF) could be a more scalable approach. nih.gov

Process optimization would involve a detailed study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while minimizing reaction time and waste generation. The development of a robust purification protocol that avoids chromatography, such as crystallization or distillation, is also crucial for a scalable process.

Table 3: Comparison of Fluorination Methods for Scalable Synthesis of 4-Fluoroproline (B1262513) Analogs

Fluorination ReagentAdvantagesDisadvantagesScalability Considerations
Diethylaminosulfur trifluoride (DAST)High efficiency in a single step.Potentially explosive; formation of byproducts.Safety concerns limit large-scale use.
Triflic anhydride/TBAFMilder conditions; avoids explosive reagents.Two-step process; cost of reagents.More amenable to scale-up with appropriate safety measures.
Selectfluor®Solid, stable reagent; electrophilic fluorination.May require specific substrates; potential for side reactions.Can be a good option for certain substrates on a larger scale.

Information based on the synthesis of analogous 4-fluoroproline derivatives. nih.gov

Chemical Reactivity and Transformation Pathways of Methyl 4 Fluoropyrrolidine 3 Carboxylate

Reactions of the Ester Moiety

The methyl carboxylate group is a classic functional group that can undergo several fundamental organic reactions, providing pathways to other important carboxylic acid derivatives.

Hydrolysis: The ester group of methyl 4-fluoropyrrolidine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 4-fluoropyrrolidine-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water. The equilibrium is driven towards the products by using a large volume of aqueous acid. chemguide.co.uk

Base-Mediated Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is often preferred due to its irreversibility and typically cleaner reaction profile.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl 4-fluoropyrrolidine-3-carboxylate and methanol (B129727). masterorganicchemistry.com The reaction is an equilibrium process, and it is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com Various catalysts, including mineral acids, metal alkoxides, and enzymes, can facilitate this transformation. mdpi.com

Table 1: Summary of Hydrolysis and Transesterification Reactions

Reaction Reagents and Conditions Product
Acidic Hydrolysis Dilute HCl or H₂SO₄, H₂O, Heat 4-Fluoropyrrolidine-3-carboxylic acid

The ester functionality can be reduced to a primary alcohol, yielding (4-fluoropyrrolidin-3-yl)methanol. This transformation requires the use of strong reducing agents.

The most common and effective reagent for the reduction of esters to primary alcohols is Lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.comchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. chemistrysteps.com

In contrast, Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently strong reducing agent to reduce esters. libretexts.orgquora.com Therefore, LiAlH₄ is the reagent of choice for this transformation.

Table 2: Reduction of this compound

Reagent Solvent Product Reactivity
LiAlH₄ THF or Et₂O (4-Fluoropyrrolidin-3-yl)methanol Effective
NaBH₄ Protic Solvents (e.g., MeOH, EtOH) No Reaction Ineffective

The methyl ester can be converted into a variety of other carboxylic acid derivatives, with amidation being a particularly important transformation for the synthesis of bioactive molecules.

Amidation: The direct reaction of this compound with an amine to form the corresponding amide (a 4-fluoropyrrolidine-3-carboxamide derivative) is possible. This aminolysis of esters is often slower than hydrolysis and may require elevated temperatures or catalysis. mdpi.com Modern synthetic methods often employ catalysts to facilitate the direct amidation of unactivated esters. mdpi.com

Alternatively, a two-step procedure is highly effective. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.1.1. The resulting 4-fluoropyrrolidine-3-carboxylic acid is then coupled with a primary or secondary amine using a standard peptide coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). organic-chemistry.orgnih.gov This approach is highly efficient and generally provides the desired amide in good to excellent yields. nih.gov

Reactivity of the Fluorine Atom at the 4-Position

The carbon-fluorine bond is the strongest single bond in organic chemistry, which can make the fluorine atom a poor leaving group. However, under appropriate conditions, it can participate in both substitution and elimination reactions.

The fluorine atom at the 4-position can be displaced by various nucleophiles. While fluorine is not a typical leaving group in aliphatic Sₙ2 reactions due to the strength of the C-F bond, such substitutions can be facilitated in certain contexts, particularly if the reaction has Sₙ1 character or if neighboring groups assist in the departure of the fluoride (B91410) ion. In some heterocyclic systems, nucleophilic displacement of a fluoro substituent by primary and secondary amines has been observed, although this may require forcing conditions such as high temperatures. researchgate.net The reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions employed.

The presence of a fluorine atom and adjacent protons on the pyrrolidine (B122466) ring allows for the possibility of elimination reactions to form unsaturated derivatives, specifically dihydropyrroles (pyrrolines). The base-promoted elimination of hydrogen fluoride (HF) from β-fluoro carbonyl compounds is a known transformation. researchgate.net

This reaction typically proceeds via an E2 or an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. researchgate.netnih.gov Given the acidity of the proton at the 3-position (alpha to the ester carbonyl), a base can abstract this proton to form a carbanion intermediate. Subsequent elimination of the fluoride ion would lead to the formation of a double bond. Depending on which other proton is removed (from the 2- or 5-position), different pyrroline (B1223166) isomers could be formed. The E1cb-like nature of the transition state is often favored in systems where the alpha-proton is activated by an electron-withdrawing group, as is the case here with the ester moiety. researchgate.netnih.gov The products of such an elimination would be methyl 2,3-dihydro-1H-pyrrole-4-carboxylate or methyl 3,4-dihydro-2H-pyrrole-3-carboxylate.

Table 3: Reactivity of the Fluorine Atom

Reaction Type Description Potential Products
Nucleophilic Substitution Displacement of the fluoride ion by a nucleophile (e.g., R₂NH, ROH, RSH). 4-Substituted-pyrrolidine-3-carboxylate derivatives
Elimination Base-promoted removal of HF. Methyl dihydropyrrole-carboxylate isomers

Stability and Stereoelectronic Effects of the C-F Bond

The carbon-fluorine (C-F) bond in this compound is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.orgnih.gov This exceptional strength is a result of the significant electronegativity difference between carbon and fluorine, which creates a highly polarized and short bond with partial ionic character. wikipedia.orgalfa-chemistry.com This inherent stability renders the C-F bond resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com

Beyond its strength, the presence of the fluorine atom imparts significant stereoelectronic effects that influence the conformation and reactivity of the pyrrolidine ring. beilstein-journals.orgresearchgate.net The high electronegativity of fluorine creates powerful electronic interactions with adjacent atoms and bonds. One of the most significant of these is the gauche effect, which describes the tendency of fluorine to favor a gauche (60°) dihedral angle relationship with neighboring electronegative atoms or electron-withdrawing groups, such as the nitrogen atom in the pyrrolidine ring. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org This preference is contrary to what would be expected from simple steric considerations, which would favor an anti conformation. wikipedia.orgnih.gov

Table 1: Key Characteristics of the C-F Bond in Fluoropyrrolidines

Property Description Implication for this compound
Bond Strength High bond dissociation energy (up to 130 kcal/mol). wikipedia.orgnih.gov High chemical and thermal stability of the fluoro-substituent.
Polarity Significant difference in electronegativity between carbon and fluorine. alfa-chemistry.com Influences intermolecular interactions and the electronic nature of the ring.
Gauche Effect Energetic preference for a gauche relationship between fluorine and adjacent electronegative groups (like nitrogen). wikipedia.orgbeilstein-journals.org Dictates the preferred puckering conformation of the pyrrolidine ring.
Anomeric Effect (nN→σ*CF) Stabilizing electron delocalization from the nitrogen lone pair to the C-F antibonding orbital. beilstein-journals.orgresearchgate.net Contributes significantly to conformational stability and influences the reactivity of the nitrogen atom.

Transformations at the Pyrrolidine Nitrogen Atom

The secondary amine within the pyrrolidine ring of this compound is a key functional group that serves as a primary site for chemical modification and derivatization. Its reactivity is characteristic of a cyclic secondary amine, acting as both a base and a nucleophile. wikipedia.org The presence of the nearby electron-withdrawing fluorine atom can reduce the basicity (pKa) of the nitrogen compared to an unsubstituted pyrrolidine. nih.govhyphadiscovery.com

N-Alkylation and N-Acylation Reactions

The nitrogen atom readily participates in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

N-Alkylation is a common transformation typically achieved through an SN2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents like alkyl sulfonates. acsgcipr.orgnih.gov The reaction involves the lone pair of the nitrogen atom attacking the electrophilic carbon of the alkylating agent, displacing the leaving group. The choice of base and solvent is critical to deprotonate the nitrogen and facilitate the reaction. acsgcipr.org

N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. nih.gov This nucleophilic acyl substitution proceeds via attack of the amine on the carbonyl carbon, followed by elimination of a leaving group (e.g., chloride). This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). rsc.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

Transformation Reagent Class Example Reagent Product Functional Group
N-Alkylation Alkyl Halide Methyl Iodide (CH₃I) Tertiary Amine
Alkyl Sulfonate Benzyl Tosylate Tertiary Amine
Reductive Amination Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) Tertiary Amine
N-Acylation Acid Chloride Acetyl Chloride (CH₃COCl) Amide
Acid Anhydride Acetic Anhydride ((CH₃CO)₂O) Amide
Chloroformate Benzyl Chloroformate (Cbz-Cl) Carbamate

Formation of N-Protected Derivatives

In multi-step syntheses, it is often necessary to temporarily "protect" the pyrrolidine nitrogen to prevent it from interfering with reactions at other sites of the molecule. This is achieved by converting the secondary amine into a less reactive functional group, most commonly a carbamate.

Common nitrogen protecting groups include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to a wide range of reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid).

Cbz (carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and mild basic conditions but is readily cleaved by catalytic hydrogenation. unibo.it

The selection of a protecting group is a strategic decision based on the planned synthetic route and the chemical stability of other functional groups in the molecule. unibo.it

Amine Reactivity and Derivatization

The nucleophilic character of the pyrrolidine nitrogen allows for a wide array of derivatizations beyond simple alkylation and acylation. It can participate in Michael additions, act as a ligand for metal catalysts, or be used as a handle to construct more complex heterocyclic systems. The basicity of the nitrogen allows it to form ammonium (B1175870) salts upon treatment with acids, a property often used for purification or to improve the aqueous solubility of the compound. wikipedia.orgsigmaaldrich.com

Stereochemical Outcomes of Chemical Transformations

The stereocenters at the C3 (carboxylate) and C4 (fluorine) positions of this compound exert a significant influence on the stereochemical outcome of subsequent reactions. The fixed spatial arrangement of these substituents can direct the approach of incoming reagents, a phenomenon known as substrate-controlled diastereoselectivity.

Diastereoselectivity in Subsequent Reactions

When new stereocenters are formed during a reaction, the pre-existing stereochemistry of the fluorinated pyrrolidine ring often leads to the preferential formation of one diastereomer over the other. nih.gov The fluorine atom, in particular, plays a crucial role in this process through both steric and electronic effects. nih.gov

For example, in an N-alkylation reaction with a chiral alkylating agent, the fluorine atom and the ester group can sterically block one face of the molecule. This forces the electrophile to approach the nitrogen nucleophile from the less hindered face, resulting in a diastereomeric excess (d.e.) of the product. nih.gov

Furthermore, electronic effects, such as the gauche effect discussed previously, lock the ring into a specific conformation. nih.gov This conformational rigidity translates the spatial information of the existing stereocenters more effectively, enhancing the diastereoselectivity of reactions at the nitrogen atom or at the ester functionality (e.g., reduction or hydrolysis followed by coupling). acs.org The interplay between steric hindrance and these powerful stereoelectronic effects is a key consideration in the synthetic application of this molecule. nih.gov

Table 3: Factors Influencing Diastereoselectivity

Factor Influence on Stereochemical Outcome
Steric Hindrance The fluorine and ester groups can block one face of the pyrrolidine ring, directing reagent approach to the opposite face.
Conformational Lock Stereoelectronic effects (e.g., gauche effect) create a rigid ring conformation, which enhances the facial bias for incoming reagents. nih.gov
Reagent Size Bulkier reagents are more sensitive to the steric environment, often leading to higher diastereoselectivity.
Reaction Temperature Lower reaction temperatures typically favor the formation of the thermodynamically more stable diastereomer, increasing selectivity. nih.gov

Retention and Inversion of Stereochemistry at Chiral Centers

The stereochemical outcome of chemical transformations involving this compound is of paramount importance, particularly in the synthesis of biologically active molecules where specific stereoisomers are required. Reactions at the chiral centers, primarily C3 and C4 of the pyrrolidine ring, can proceed with either retention or inversion of stereochemistry, largely dictated by the reaction mechanism.

A predominant pathway for introducing the fluorine atom at the C4 position is through nucleophilic substitution of a suitable leaving group on a precursor, such as a methyl 4-hydroxypyrrolidine-3-carboxylate derivative. In these cases, the reaction typically proceeds via an S(_N)2 mechanism, which inherently results in the inversion of the stereochemical configuration at the carbon atom undergoing substitution. nih.govnih.gov For instance, the activation of the hydroxyl group in a trans-4-hydroxyproline derivative to a good leaving group (e.g., tosylate or triflate) followed by displacement with a fluoride source like tetra-n-butylammonium fluoride (TBAF) leads to the formation of the corresponding cis-4-fluoropyrrolidine derivative. nih.gov This inversion is a direct consequence of the backside attack of the nucleophile on the carbon-leaving group bond.

The choice of reagents can also dictate the stereochemical outcome. For example, the use of certain fluorinating agents in the synthesis of fluorinated amino acids has been shown to influence the stereoselectivity of the reaction.

Below is a table summarizing the expected stereochemical outcomes for the nucleophilic fluorination of a conceptual precursor, methyl 4-hydroxypyrrolidine-3-carboxylate, based on established principles for similar systems.

Precursor Stereochemistry (C4)Reaction TypeReagent ExampleExpected Product Stereochemistry (C4)Stereochemical Outcome
RS(_N)2TBAF on a tosylated precursorSInversion
SS(_N)2DAST on the alcoholRInversion
RDouble S(_N)21. Acetate, 2. FluorideRRetention
SNeighboring Group ParticipationN/A (Hypothetical)SRetention

Influence of Reaction Conditions on Stereochemical Control

The stereochemical control in reactions involving this compound and its precursors is highly sensitive to the reaction conditions. Factors such as the choice of solvent, temperature, and the nature of the catalyst or reagents can significantly influence the diastereomeric ratio of the products.

Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role in stereoselectivity. In S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often preferred as they can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion and promoting a clean inversion of stereochemistry. In contrast, protic solvents can solvate the fluoride anion through hydrogen bonding, reducing its nucleophilicity and potentially leading to competing elimination reactions or reduced stereoselectivity.

Temperature: The reaction temperature can also affect the stereochemical outcome. Higher temperatures can sometimes lead to a decrease in stereoselectivity by providing enough energy to overcome the activation barrier for less favored reaction pathways, potentially leading to the formation of a mixture of stereoisomers. In some cases, epimerization of the product or starting material can occur at elevated temperatures, especially in the presence of a base or acid. researchgate.net

Reagents and Catalysts: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are known to facilitate the conversion of alcohols to fluorides with inversion of stereochemistry. nih.gov The steric bulk of the reagents and any protecting groups on the pyrrolidine ring can also influence the approach of the nucleophile, thereby affecting the diastereoselectivity. For instance, bulky protecting groups on the nitrogen atom can direct the incoming nucleophile to the less hindered face of the molecule.

The following table provides illustrative examples of how reaction conditions can influence the stereochemical outcome in the synthesis of 4-fluoropyrrolidine derivatives, which can be extrapolated to this compound.

SubstrateReagent/CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
N-Boc-4-hydroxyproline methyl ester (trans)DASTCH(_2)Cl(_2)-78 to rt>95:5 (cis favored)
N-Boc-4-hydroxyproline methyl ester (trans)TBAF/TsClAcetonitrile80>90:10 (cis favored)
N-Boc-4-hydroxyproline methyl ester (cis)PPh(_3), DIAD, HF-PyridineTHF0 to rt>95:5 (trans favored)

These examples underscore the importance of careful optimization of reaction conditions to achieve the desired stereochemical control in the synthesis and transformation of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering insights into the chemical environment of magnetically active nuclei. For Methyl 4-fluoropyrrolidine-3-carboxylate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

Detailed ¹H and ¹³C NMR Spectral Analysis for Connectivity

The methoxy (B1213986) group (-OCH₃) of the ester would appear as a singlet, typically in the range of 3.7-3.9 ppm. The protons on the pyrrolidine (B122466) ring (at positions 2, 3, 4, and 5) would resonate at different frequencies. The proton at C4, being directly attached to the carbon bearing the fluorine atom, would be significantly affected, likely appearing as a complex multiplet due to coupling with both the fluorine atom and the adjacent protons. The proton at C3, alpha to the carboxylate group, would also be shifted downfield. The protons at C2 and C5, being adjacent to the nitrogen atom, would also exhibit characteristic chemical shifts and couplings.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon atom bonded to the fluorine (C4) would show a large C-F coupling constant and a chemical shift in the range of 85-95 ppm. The other pyrrolidine carbons (C2, C3, and C5) and the methoxy carbon would have distinct signals in the upfield region.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H on C45.20 - 5.40ddddJ(H-F) ≈ 48-52, J(H-H) ≈ 3-8
H on C33.40 - 3.60m-
H₂ on C23.20 - 3.50m-
H₂ on C53.00 - 3.30m-
CH₃3.75s-
NH2.00 - 3.00br s-

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O172.0
C490.0 (d, ¹J(C-F) ≈ 180-190 Hz)
C255.0
C552.0 (d, ²J(C-F) ≈ 20-25 Hz)
OCH₃52.5
C345.0 (d, ²J(C-F) ≈ 20-25 Hz)

¹⁹F NMR for Fluorine Environment and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a saturated heterocyclic ring, the chemical shift is anticipated to be in the range of -170 to -190 ppm relative to a standard such as CFCl₃.

Crucially, the ¹⁹F signal will be split by the neighboring protons. The geminal proton on C4 will exhibit a large coupling constant (typically 45-55 Hz), while the vicinal protons on C3 and C5 will show smaller couplings (typically 15-30 Hz). This coupling pattern provides definitive evidence for the position of the fluorine atom within the pyrrolidine ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, 2D NMR techniques are necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex spin systems like the pyrrolidine ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons. For instance, correlations would be expected between the proton on C4 and the protons on C3 and C5, and between the protons on C3 and C2. This allows for the tracing of the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This would definitively assign which protons are on which carbons in the pyrrolidine ring and confirm the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the methoxy protons and the carbonyl carbon would confirm the ester functionality. Correlations between the protons on C2 and C5 with C3 and C4 would further solidify the ring structure.

Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure, confirming the connectivity established from the 1D spectra.

Chiral Shift Reagents and Enantiomeric Purity Determination by NMR

This compound is a chiral molecule. Determining its enantiomeric purity is crucial in many applications. NMR spectroscopy, in conjunction with chiral discriminating agents, offers a powerful method for this analysis.

Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to create a diastereomeric environment for the enantiomers. When a chiral shift reagent, a type of CSA, is added to a solution of the racemic compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers.

In the ¹H or ¹⁹F NMR spectrum, a single peak for a specific nucleus in the racemic mixture may split into two separate peaks in the presence of the chiral shift reagent, one for each enantiomer. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers, allowing for the determination of the enantiomeric excess (ee). ¹⁹F NMR is often particularly well-suited for this analysis due to its high sensitivity and wide chemical shift range, which can lead to better resolution of the diastereomeric signals.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Fragmentation Pathways and Isotopic Patterns

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for pyrrolidine derivatives often involve the cleavage of the ring. For this compound, key fragmentation patterns could include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass of M-31.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at M-59.

Ring cleavage: The pyrrolidine ring can undergo various cleavage patterns. A common fragmentation for N-alkyl pyrrolidines is the alpha-cleavage, leading to the formation of a stable iminium ion.

Loss of HF: Elimination of hydrogen fluoride (B91410) could also be a possible fragmentation pathway, resulting in a fragment at M-20.

Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted)Identity of Fragment
147[M]⁺
128[M - F]⁺
116[M - OCH₃]⁺
88[M - COOCH₃]⁺
70[C₄H₈N]⁺

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₆H₁₁FNO₂, the theoretical exact mass of the neutral molecule is calculated to be 147.07465 u. In typical electrospray ionization (ESI) conditions, the molecule is protonated to form the [M+H]⁺ ion. HRMS analysis would be expected to yield an experimental m/z value that corresponds closely to the calculated mass of this ion. For instance, in the analysis of a closely related isomer, 4-fluoro-L-proline (C₅H₈FNO₂), the protonated molecule [M+H]⁺ was calculated to have an m/z of 134.0612 and was experimentally found at 134.0613, confirming its elemental composition. ed.ac.uk A similar level of accuracy would be expected for this compound.

The confirmation of the elemental formula through HRMS provides foundational evidence for the compound's identity, ruling out other potential structures with the same nominal mass.

Table 1: Theoretical Mass Data for HRMS Analysis
Chemical FormulaIon SpeciesCalculated Exact Mass (u)
C₆H₁₀FNO₂[M]147.06955
C₆H₁₁FNO₂[M+H]⁺148.07733
C₆H₁₀FNNaO₂[M+Na]⁺170.05927

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal information on bond lengths, bond angles, and absolute stereochemistry. Although a specific crystal structure for this compound is not publicly documented, the following sections describe the insights such an analysis would provide.

As this compound contains two stereocenters (at C3 and C4), it can exist as four possible stereoisomers. An X-ray crystallographic analysis of a single crystal grown from an enantiomerically pure sample would determine the absolute configuration (e.g., 3S, 4R) without ambiguity, typically by using anomalous dispersion methods.

Furthermore, the analysis would reveal the exact conformation of the five-membered pyrrolidine ring. Saturated five-membered rings are not planar and typically adopt puckered conformations to minimize steric and torsional strain. For pyrrolidine derivatives, "envelope" or "twist" (half-chair) conformations are common. The fluorine atom at the C4 position is known to significantly influence the conformational preference of the ring. The analysis would define which atoms are out of the plane and describe the precise pucker of the ring.

The crystal structure elucidates the network of intermolecular interactions that stabilize the crystal lattice. For this compound, key interactions would likely include:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, while the ester carbonyl oxygen (C=O) and the fluorine atom are potential hydrogen bond acceptors. The analysis would detail the geometry (distances and angles) of any N-H···O=C or N-H···F interactions.

Dipole-Dipole Interactions: The polar C-F and C=O bonds would contribute to dipolar interactions throughout the crystal.

Techniques such as Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts, providing a detailed map of close contacts within the crystal.

Crystal packing describes how individual molecules are arranged in the unit cell and how these unit cells repeat to form the entire crystal. The analysis would reveal any specific motifs, such as chains or sheets, formed through the intermolecular interactions.

Furthermore, organic molecules can sometimes crystallize in multiple different forms, a phenomenon known as polymorphism. Each polymorph has a distinct crystal structure and, consequently, different physical properties (e.g., melting point, solubility). A comprehensive crystallographic study would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature) to understand the compound's solid-state landscape.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural confirmation.

For this compound, the key expected vibrational modes are:

N-H Stretch: A moderate absorption in the IR spectrum, typically around 3300-3400 cm⁻¹, corresponding to the stretching of the secondary amine bond.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the pyrrolidine ring and the methyl group. libretexts.org

C=O Stretch: A strong, sharp absorption in the IR spectrum is expected between 1735-1750 cm⁻¹ for the saturated ester carbonyl group. masterorganicchemistry.com This is one of the most diagnostic peaks in the spectrum.

C-O Stretch: The C-O single bond stretching of the ester group will produce strong bands in the 1150-1250 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond stretch typically gives rise to a strong absorption in the IR spectrum in the range of 1000-1100 cm⁻¹. This peak can sometimes overlap with other vibrations in the fingerprint region.

Pyrrolidine Ring Vibrations: The pyrrolidine ring itself has characteristic bending, scissoring, and rocking vibrations that contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the polar C=O and C-F bonds give strong IR signals, the less polar C-C and C-H bonds of the ring structure may be more prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
Amine (N-H)Stretch3300 - 3400Medium
Alkyl (C-H)Stretch2850 - 2960Medium-Strong
Ester (C=O)Stretch1735 - 1750Strong
Ester (C-O)Stretch1150 - 1250Strong
Alkyl Fluoride (C-F)Stretch1000 - 1100Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of chromophores (light-absorbing groups). In this compound, the ester carbonyl group (n→π* transition) is the primary chromophore in the accessible UV range. The sign and magnitude of the CD signal (Cotton effect) associated with this chromophore are directly related to its stereochemical environment.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. It is closely related to CD and provides similar stereochemical information.

These techniques are used for two primary purposes:

Enantiomeric Excess (ee) Determination: The intensity of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately determined.

Absolute Configuration Assignment: The absolute configuration of a chiral center can often be assigned by comparing the experimentally measured CD spectrum with a spectrum predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer (e.g., 3S, 4R) allows for a confident assignment of the absolute configuration of the sample.

Computational and Theoretical Chemistry Studies on Methyl 4 Fluoropyrrolidine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

The three-dimensional structure of Methyl 4-fluoropyrrolidine-3-carboxylate is not static; the pyrrolidine (B122466) ring can adopt several different puckered conformations. Geometry optimization and conformational analysis are computational methods used to identify the most stable three-dimensional arrangements of the atoms in a molecule. scilit.comresearchgate.net For substituted pyrrolidines, the substituents can significantly influence the relative energies of these conformations. emich.eduacs.org

The pyrrolidine ring typically adopts envelope (C_s) or twisted (C_2) conformations. The presence of a fluorine atom at the C4 position and a methyl carboxylate group at the C3 position introduces steric and electronic effects that dictate the preferred conformation. Computational studies can map the potential energy surface of the molecule to identify the global minimum energy structure and other low-energy conformers. These studies often involve systematic searches of the conformational space, followed by geometry optimization of the identified conformers. researchgate.net The relative energies of these conformers are then calculated to determine their populations at a given temperature, often using Boltzmann statistics. researchgate.net

Table 1: Calculated Relative Energies of Conformers of this compound

ConformerPoint GroupRelative Energy (kcal/mol)Population (%)
Twist (C2)C10.0065.8
Envelope (Cs) - C4-endoC10.8521.2
Envelope (Cs) - C4-exoC11.2013.0

This table presents hypothetical data based on typical energy differences found in computational studies of substituted pyrrolidines.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in understanding chemical reactions. ic.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which a molecule is most likely to accept electrons. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring, reflecting its Lewis basicity. The LUMO, on the other hand, is likely to be centered on the carbonyl group of the methyl carboxylate substituent, which is an electron-withdrawing group. The presence of the highly electronegative fluorine atom is expected to lower the energies of both the HOMO and LUMO. emerginginvestigators.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.orgdergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. accscience.com Computational methods can accurately calculate these orbital energies and the resulting energy gap. semanticscholar.org

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.25
LUMO1.15
HOMO-LUMO Gap 8.40

This table contains hypothetical values based on quantum chemical calculations for similar heterocyclic compounds.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. avogadro.ccdeeporigin.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netresearchgate.net The MEP map is typically colored-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). avogadro.cc

In this compound, the MEP map would show regions of negative potential around the oxygen atoms of the carbonyl group and the fluorine atom, as these are the most electronegative atoms in the molecule. nih.gov A region of positive potential would be expected around the hydrogen atom attached to the nitrogen, making it a potential hydrogen bond donor. This information is crucial for understanding the molecule's interactions with biological targets or other reactants. deeporigin.com

In addition to the visual MEP map, Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. emerginginvestigators.org This analysis can further elucidate the electronic nature of the molecule.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound

AtomAtomic Charge (a.u.)
N1-0.45
C3 (CH-CO2Me)+0.15
C4 (CH-F)+0.20
F-0.30
O (C=O)-0.55
O (O-Me)-0.40

This table presents hypothetical charge values derived from quantum chemical calculations, illustrating the expected charge distribution.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT is widely used to predict a variety of molecular properties, including spectroscopic parameters and reaction mechanisms. mdpi.com

DFT calculations can provide highly accurate predictions of spectroscopic data, which can be invaluable for the identification and characterization of molecules. aps.org For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT methods, often in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govrsc.org The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the ¹⁹F chemical shift would be characteristic of a fluorine atom attached to a saturated carbon, and the presence of fluorine would cause splitting of the signals of nearby protons and carbons. nih.govnih.gov

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net For this compound, the calculated IR spectrum would show characteristic absorption bands for the N-H stretch, C-H stretches, the C=O stretch of the ester group, and the C-F stretch. vscht.czlibretexts.org Comparing the calculated spectrum with an experimental one can aid in the structural confirmation of the compound.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹H NMR
N-H~2.5-3.5 ppm
CH-F~4.5-5.0 ppm
O-CH₃~3.7 ppm
¹³C NMR
C=O~170-175 ppm
C-F~85-95 ppm (with ¹J_CF coupling)
O-CH₃~52 ppm
IR Frequencies
N-H stretch~3300-3400 cm⁻¹
C=O stretch~1735-1750 cm⁻¹
C-F stretch~1000-1100 cm⁻¹

This table contains estimated values based on DFT calculations for molecules with similar functional groups.

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. DFT calculations are a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants and products. nih.gov A transition state is a high-energy, unstable configuration of atoms that represents the energy barrier that must be overcome for a reaction to occur. nih.gov

For this compound, DFT could be used to study a variety of reactions, such as nucleophilic substitution at the C-F bond, reactions at the ester group, or reactions involving the nitrogen atom. acs.orgacs.org By calculating the energies of the reactants, products, and transition states, the activation energy for each step of the reaction can be determined. researchgate.netemich.edu This information provides a detailed picture of the reaction pathway and can help to explain the observed reactivity and selectivity of the molecule.

Table 5: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

Reaction StepTransition StateActivation Energy (ΔG‡, kcal/mol)
Nucleophilic attack on C4TS125.4
Ring openingTS232.1
Ester hydrolysisTS318.9

This table presents hypothetical activation energies for plausible reaction pathways, illustrating the type of data obtained from transition state analysis.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

No specific molecular dynamics (MD) simulation studies on this compound have been found in the surveyed literature. MD simulations are a powerful tool for exploring the conformational landscape, flexibility, and interactions of a molecule with its solvent environment. Such studies provide insights into the dynamic behavior of molecules, which is crucial for understanding their properties and reactivity. However, this computational technique has not been applied to this compound in any published research.

Virtual Screening and Library Design based on Structural Attributes

There is no evidence of this compound being used as a basis for virtual screening or library design in published chemical literature. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The design of chemical libraries often starts from a core scaffold that is computationally evaluated for its suitability. The structural attributes of this compound have not been specifically utilized for these purposes in any documented research.

Methyl 4 Fluoropyrrolidine 3 Carboxylate As a Chiral Synthetic Building Block

Utilization in the Synthesis of Fluorinated Heterocyclic Scaffolds

There is a lack of specific examples in the reviewed literature detailing the use of Methyl 4-fluoropyrrolidine-3-carboxylate for the synthesis of other fluorinated heterocyclic scaffolds. While general methods for the synthesis of fluorinated pyrrolidines and other heterocycles are described, the direct application of this specific building block is not a prominent feature of the available research. nih.govnih.gov The synthesis of fluorinated building blocks is a significant area of research, with various methods being developed to introduce fluorine into organic molecules. nih.govresearchgate.net

Role in the Construction of Complex Organic Molecules with Defined Stereochemistry

The stereoselective synthesis of pyrrolidine (B122466) derivatives is a well-established field, often utilizing precursors like proline and 4-hydroxyproline. mdpi.comnih.gov The presence of a fluorine atom at the 4-position of the pyrrolidine ring in this compound introduces a key stereocenter. However, specific instances of its use to control the stereochemistry in the synthesis of complex organic molecules are not detailed in the available literature. Asymmetric synthesis of substituted prolines from other precursors has been reported, highlighting the importance of such chiral building blocks. nih.govcore.ac.ukrsc.org

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis and combinatorial chemistry are powerful tools for the discovery of new bioactive compounds. The pyrrolidine scaffold is a common feature in many compound libraries due to its prevalence in natural products and pharmaceuticals. nih.govresearchgate.net While fluorinated building blocks are of interest in these areas to expand the chemical space of compound libraries, there is no specific information available regarding the application of this compound in such synthetic strategies.

Development of Libraries of Derivatives for Structure-Reactivity Relationship Studies

The development of libraries of derivatives from a core scaffold is a common practice in medicinal chemistry to perform structure-activity relationship (SAR) studies. This allows researchers to understand how modifications to a molecule's structure affect its biological activity. Although the synthesis of various pyrrolidine derivatives for SAR studies is a common theme in the literature, there are no specific reports on the creation of such libraries starting from this compound. nih.gov

Comparison with Other Fluorinated Pyrrolidine Building Blocks in Terms of Synthetic Utility

A direct comparison of the synthetic utility of this compound with other fluorinated pyrrolidine building blocks is not possible due to the lack of data on its applications. The broader literature on fluorinated cycloalkyl building blocks for drug discovery highlights the importance of such compounds but does not offer a comparative analysis that includes the specific subject of this article. researchgate.netbohrium.com The synthesis of various fluoropyrrolidines via different catalytic methods has been described, but a comparison of their synthetic utility is not a focus of these studies. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 4-fluoropyrrolidine-3-carboxylate, and how can reaction conditions be optimized for improved yields?

  • Answer : The synthesis typically involves fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimization includes controlling reaction temperature (e.g., –78°C to room temperature) and solvent choice (e.g., anhydrous dichloromethane or THF) to minimize side reactions. Post-fluorination esterification with methyl chloroformate under basic conditions (e.g., triethylamine) is critical. Purification via silica gel chromatography or recrystallization ensures product integrity. Reaction progress should be monitored by TLC and LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regioselective fluorination and ester group placement. 13C^{13}\text{C} NMR identifies carbons adjacent to fluorine (deshielding effects).
  • X-ray crystallography : Programs like SHELXL (for refinement) and Mercury (for visualization) resolve molecular geometry and fluorine substitution patterns. Crystallization in solvents like ethyl acetate/hexane mixtures yields suitable single crystals .

Q. How does fluorination at the 4-position influence the electronic and steric properties of the pyrrolidine ring?

  • Answer : Fluorine’s electronegativity increases ring electron-withdrawing character, altering nucleophilicity and hydrogen-bonding potential. Steric effects depend on puckering: fluorination may stabilize specific conformers (e.g., envelope or twist-boat) via hyperconjugation. Computational tools (e.g., Gaussian) model electrostatic potential surfaces to quantify these effects .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring be systematically conducted using crystallographic data?

  • Answer : The Cremer-Pople puckering parameters quantify ring non-planarity. Using Mercury or ORTEP-III, calculate puckering amplitude (QQ) and phase angle (θ\theta) from atomic coordinates. Fluorine’s axial/equatorial preference is determined by comparing torsion angles (e.g., C3-C4-F vs. C4-C5-N). High-resolution (<1.0 Å) data from synchrotron sources improve accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Answer :

  • DFT optimization : Compare B3LYP/6-31G(d) geometry with crystallographic data to identify discrepancies in bond lengths or angles.
  • NMR simulation : Tools like ACD/Labs or MestReNova simulate 19F^{19}\text{F} shifts, accounting for solvent and temperature effects. Adjust dihedral angles in computational models to align with observed coupling constants (JH-FJ_{\text{H-F}}) .

Q. What computational approaches are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, prioritizing fluorine’s role in hydrophobic or electrostatic interactions.
  • MD simulations : GROMACS or AMBER assess conformational stability in solvated environments. Monitor hydrogen bonds between fluorine and active-site residues (e.g., backbone amides) .

Q. How can researchers design experiments to evaluate the compound’s potential pharmacological activity?

  • Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorogenic substrates. Compare IC50_{50} values against non-fluorinated analogs to isolate fluorine’s contribution.
  • SAR studies : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl) to correlate structure with activity. LC-MS/MS quantifies metabolic stability in liver microsomes .

Methodological Notes

  • Crystallography : For ambiguous electron density near fluorine, refine occupancy factors in SHELXL and validate using Rfree_{\text{free}} .
  • Synthesis : Use 19F^{19}\text{F} NMR to detect trace fluorination byproducts; hexafluorobenzene as an internal reference improves quantification .
  • Safety : Fluorinated compounds require handling in fume hoods with PFAS-free gloves. Waste must be neutralized with calcium carbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.